molecular formula C7H5ClFNO2 B15308538 5-Amino-2-chloro-3-fluorobenzoic acid

5-Amino-2-chloro-3-fluorobenzoic acid

Cat. No.: B15308538
M. Wt: 189.57 g/mol
InChI Key: SGIFOEWNWWOAOG-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-3-fluorobenzoic acid: is an aromatic compound with the molecular formula C7H5ClFNO2 It is characterized by the presence of amino, chloro, and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-3-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by reduction to yield the desired amino compound . The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for reduction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using hydrogenation catalysts.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Substitution: Various substituted benzoic acids.

    Reduction: 5-Amino-2-chloro-3-fluorobenzoic acid.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-chloro-3-fluorobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed in the development of enzyme inhibitors and probes for biochemical assays .

Medicine: They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of amino, chloro, and fluoro groups allows for diverse interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 5-Amino-2-fluorobenzoic acid
  • 5-Amino-3-chloro-2-fluorobenzoic acid

Comparison: 5-Amino-2-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to 2-Amino-5-fluorobenzoic acid, the presence of the chloro group in the 2-position enhances its reactivity in substitution reactions.

Properties

IUPAC Name

5-amino-2-chloro-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIFOEWNWWOAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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